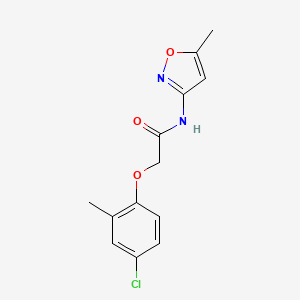
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as piperidine derivatives, involves multi-step chemical processes, including the use of specific reagents and conditions to achieve the desired structures. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been explored for their anti-acetylcholinesterase activity, showcasing the importance of the piperidine core structure in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Techniques such as NMR, IR, and mass spectral data are essential for elucidating the structures of synthesized compounds. This structural analysis is foundational for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, offering a range of functionalities. These compounds can be modified through reactions such as N-sulfonation and reactions with benzhydryl chlorides to produce derivatives with significant antimicrobial activities, as seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are determined by their molecular structure. These properties are essential for the compound's application in different environments, affecting its formulation and delivery in a pharmacological context.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are vital for tailoring these compounds for targeted biological activities. The synthesis and evaluation of derivatives, such as those with acetylcholinesterase inhibitory activity, highlight the importance of understanding these chemical properties for drug development (Khalid et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on piperidine derivatives, including compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. These compounds were evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in treating conditions like Alzheimer's disease. The research found that specific structural modifications in the piperidine derivatives could substantially increase anti-AChE activity (Sugimoto et al., 1990).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized and analyzed the cardiac electrophysiological activity of various N-substituted imidazolylbenzamides or benzene-sulfonamides. The study showed that these compounds have potential as selective class III agents, indicating their use in treating cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial Activity
Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a piperidine compound, similar in structure to the one , and its antimicrobial activity. The study suggested moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in treating bacterial infections (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) studied sulfonyl hydrazone scaffolds and piperidine rings in medicinal chemistry. Their research involved synthesizing compounds with these structures and evaluating them for antioxidant capacity and anticholinesterase activity. This research indicates potential therapeutic applications for oxidative stress-related disorders and cholinesterase inhibitor therapies (Karaman et al., 2016).
Serotonin Receptor Agonism and Gastrointestinal Motility
Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those structurally similar to the specified piperidine compound, were found to accelerate gastric emptying and increase defecation frequency, suggesting their potential use in gastrointestinal disorders (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-24(20,21)18-7-5-12(6-8-18)16(19)17-13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,2,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBKQCZALOQDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)



![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)

![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)
![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)